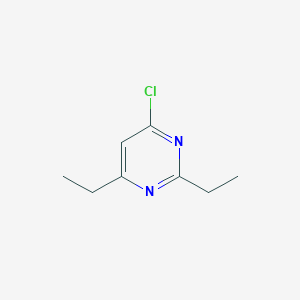

4-Chloro-2,6-diethylpyrimidine

説明

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2,6-diethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUQKSBLKAPEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Chloro 2,6 Diethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 4-Chloro-2,6-diethylpyrimidine. This reaction proceeds through a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is stabilized by the electron-withdrawing pyrimidine (B1678525) ring. In the second step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored. pressbooks.pub

Substitution with Amines to Form 4-Aminopyrimidine (B60600) Derivatives

The reaction of this compound with various primary and secondary amines is a common method for the synthesis of 4-aminopyrimidine derivatives. nih.govresearchgate.net These reactions are typically carried out in a suitable solvent, and the rate can be influenced by the nature of the amine and the reaction conditions. The general scheme for this reaction is as follows:

Scheme 1: General reaction for the amination of this compound.

The efficiency of the SNAr reaction with amines is significantly influenced by the electronic properties of the substituents on both the pyrimidine ring and the attacking amine. rsc.orgrsc.org Electron-withdrawing groups on the pyrimidine ring generally increase the rate of reaction by further polarizing the C-Cl bond and stabilizing the Meisenheimer intermediate. pressbooks.pub Conversely, electron-donating groups on the pyrimidine ring would be expected to decrease the reaction rate.

The nucleophilicity of the amine also plays a crucial role. Amines with electron-donating groups are more nucleophilic and tend to react faster. For instance, studies on analogous 2-chloropyrimidines have shown that anilines with electron-donating substituents react more efficiently than those with electron-withdrawing groups. rsc.orgresearchgate.net

| Nucleophile (Amine) | Substituent Effect | Impact on Reaction Rate |

| Aniline with electron-donating group (e.g., -OCH3) | Increases electron density on the nitrogen atom | Enhances nucleophilicity, leading to a faster reaction |

| Aniline with electron-withdrawing group (e.g., -NO2) | Decreases electron density on the nitrogen atom | Reduces nucleophilicity, resulting in a slower reaction |

Table 1: Influence of Aniline Substituents on SNAr Reaction Rate.

Reactions with Thiol Nucleophiles

Similar to amines, thiol nucleophiles can displace the chlorine atom in this compound to form 4-thioether pyrimidine derivatives. The thiol group, being a soft nucleophile, readily reacts at the electrophilic C4 position. These reactions are important for introducing sulfur-containing functionalities into the pyrimidine core, which can be valuable for further synthetic transformations or for their biological properties. evitachem.com The general reaction is analogous to that with amines.

| Nucleophile | Product Type |

| R-SH (Thiol) | 4-(Alkyl/Arylthio)-2,6-diethylpyrimidine |

| R-NH2 (Amine) | N-Alkyl/Aryl-2,6-diethyl-4-aminopyrimidine |

| R-OH (Alcohol) | 4-Alkoxy/Aryloxy-2,6-diethylpyrimidine |

Table 2: Products from Nucleophilic Substitution of this compound.

Reactions with Alkoxide Nucleophiles (e.g., methoxide (B1231860) for dimethoxy analogs)

Alkoxide nucleophiles, such as sodium methoxide, can react with this compound to yield the corresponding 4-alkoxypyrimidine derivatives. These reactions are a common method for the synthesis of pyrimidine ethers. The regioselectivity of SNAr reactions with alkoxides can be sensitive to other substituents on the pyrimidine ring. For instance, in related 2-MeSO2-4-chloropyrimidines, alkoxides have been shown to selectively substitute at the C-2 position, a phenomenon attributed to the formation of a hydrogen-bonded complex that directs the nucleophile. wuxiapptec.com

Cross-Coupling Reactions

In addition to SNAr reactions, this compound can participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecular architectures. While the chlorine atom can be used in some cross-coupling reactions, other halogens like bromine or iodine are often more reactive. smolecule.com

For instance, Suzuki-Miyaura cross-coupling reactions, which typically involve palladium catalysts, can be used to couple the pyrimidine ring with aryl or vinyl boronic acids. biomedpharmajournal.org This provides a versatile route to biaryl and other conjugated systems containing the 2,6-diethylpyrimidine moiety.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are pivotal in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the chlorine atom at the 4-position serves as a reactive site for such transformations. The Suzuki-Miyaura coupling, a prominent example, involves the reaction of the chloropyrimidine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Initially, a low-valent palladium(0) species undergoes oxidative addition to the carbon-chlorine bond of the pyrimidine, forming a palladium(II) intermediate. libretexts.org Subsequently, in the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center, a process often facilitated by a base. libretexts.org Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

Research has demonstrated the successful application of the Suzuki-Miyaura coupling for the derivatization of chloropyrimidines. For instance, various arylboronic acids have been coupled with chloropyrimidine derivatives in the presence of a palladium catalyst like palladium tetraacetate and a phosphine (B1218219) ligand, such as triphenylphosphine, with a base like sodium carbonate. biomedpharmajournal.org Microwave irradiation has also been employed to accelerate these reactions. smolecule.com The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and selectivity. biomedpharmajournal.orgsmolecule.com For example, a study on a related 4-chloro-5,6-dimethylpyrimidine (B1590225) derivative utilized PdCl2(PPh3)2 as the catalyst with potassium carbonate as the base in a water/THF solvent system under microwave irradiation to achieve high yields. smolecule.com

The electronic and steric properties of the phosphine ligands can significantly influence the catalytic cycle. uni-rostock.de Strong σ-donating ligands can facilitate the oxidative addition step, while bulky ligands tend to accelerate the reductive elimination phase. uni-rostock.de

Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving chloropyrimidines.

| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | K₂CO₃ | H₂O/THF (microwave) | 100 | up to 95 | smolecule.com |

| Pd(OAc)₄, PPh₃ | Na₂CO₃ | n-propanol | Reflux | - | biomedpharmajournal.org |

Other Transition Metal-Catalyzed Processes

Beyond palladium, other transition metals can catalyze various transformations of chloropyrimidines. While palladium remains the most extensively studied for cross-coupling reactions, nickel-based catalysts have also shown utility. For instance, nickel catalysts have been employed in Kumada and Negishi-type couplings. Negishi coupling, which uses organozinc reagents, can be particularly effective for substrates that are prone to protodeboronation under Suzuki-Miyaura conditions. smolecule.com A study on a related dimethylpyrimidine system demonstrated that a Pd-RuPhos catalyst could facilitate the coupling of an organozinc reagent at room temperature, achieving a high yield. smolecule.com

Stille coupling, which utilizes organotin reagents, is another palladium-catalyzed method that can be applied to chloropyrimidines. Although effective, the toxicity of organotin byproducts is a significant drawback compared to the Suzuki-Miyaura protocol. smolecule.com

The following table compares different transition metal-catalyzed coupling methods for halo-pyrimidines.

| Coupling Reaction | Typical Catalyst | Organometallic Reagent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Palladium-based | Organoboron | Low toxicity, air-stable reagents | Potential for protodeboronation | smolecule.com |

| Negishi | Palladium or Nickel-based | Organozinc | Tolerates sensitive functionalities | Moisture sensitive reagents | smolecule.com |

| Stille | Palladium-based | Organotin | Broad substrate scope | Toxic byproducts | smolecule.com |

Cyclization Reactions

This compound can serve as a precursor in cyclization reactions to form more complex heterocyclic systems. The chlorine atom at the 4-position is a key functional group that can be displaced by a nucleophile, which can then participate in an intramolecular cyclization. For example, reaction with a suitable amine or other nucleophile can lead to the formation of fused ring systems. evitachem.com While specific examples for the diethyl-substituted compound are not detailed in the provided search results, the reactivity pattern is analogous to other chloropyrimidines. For instance, the cyclization of 4-chloro-2,6-dimethylpyrimidine (B189592) with appropriate amines can form imidazo[1,5-a]pyrimidine (B3256623) structures. evitachem.com

Oxidation and Reduction Potentials and Reactions

Oxidation of the pyrimidine ring itself is less common, but the substituents can be oxidized. For instance, the ethyl groups could potentially be oxidized to other functional groups under appropriate conditions, although specific examples for this compound are not provided in the search results.

Applications in Advanced Organic Synthesis As an Intermediate

Role as a Building Block for Complex Heterocyclic Systems

The structure of 4-Chloro-2,6-diethylpyrimidine makes it an ideal starting material for the synthesis of fused heterocyclic systems. The reactive chloro group can be displaced by nucleophiles that are part of another ring system or contain functional groups capable of subsequent cyclization reactions. This strategy is a cornerstone for creating bicyclic and polycyclic systems containing the pyrimidine (B1678525) core, which are of significant interest in medicinal chemistry and materials science.

For example, reactions with bifunctional nucleophiles, such as amino-thiols or amino-phenols, can lead to the formation of thieno[2,3-d]pyrimidines or furano[2,3-d]pyrimidines, respectively. The general reaction pathway involves an initial nucleophilic substitution at the C4 position, followed by an intramolecular cyclization. The specific conditions for these reactions, such as the choice of solvent, base, and temperature, are critical for achieving high yields and selectivity.

Synthesis of Substituted Pyrimidine Derivatives with Specific Functional Groups

One of the most direct applications of this compound is in the synthesis of 4-substituted pyrimidine derivatives. The chlorine atom can be readily replaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce specific functional groups that impart desired chemical or biological properties to the final molecule.

Kinetic studies on the analogous 4-chloro-2,6-dimethylpyrimidine (B189592) have shown that amination reactions are highly effective. For instance, the reaction with various primary and secondary amines proceeds via nucleophilic aromatic substitution to yield the corresponding 4-aminopyrimidine (B60600) derivatives. The reaction rates are influenced by the structure of the amine and the reaction temperature. While specific kinetic data for the diethyl derivative is not extensively documented, the principles remain the same, with the ethyl groups potentially exerting a different steric and electronic influence compared to methyl groups.

Below is a table illustrating the types of nucleophilic substitution reactions that this compound can undergo to form functionalized derivatives.

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH2 | 4-Amino-2,6-diethylpyrimidine |

| Alcohol | R-OH | 4-Alkoxy-2,6-diethylpyrimidine |

| Thiol | R-SH | 4-Thioether-2,6-diethylpyrimidine |

| Azide | NaN3 | 4-Azido-2,6-diethylpyrimidine |

Table 1: Examples of Nucleophilic Substitution Reactions.

Integration into Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are powerful tools for building molecular complexity efficiently. While specific literature detailing the integration of this compound into MCRs is limited, its potential can be inferred from the chemistry of related chloropyrimidines.

The reactive chloro group allows it to act as an electrophilic component in MCRs. For instance, it could potentially be used in transition-metal-catalyzed MCRs, such as variants of the Suzuki or Heck reaction, where the chloro-pyrimidine would be one of the coupling partners. A hypothetical MCR could involve the reaction of this compound with a boronic acid and another component in a one-pot synthesis to rapidly generate complex, highly substituted pyrimidine structures. The development of such reactions would offer a streamlined pathway to novel chemical libraries based on the 2,6-diethylpyrimidine scaffold. nih.govbeilstein-journals.org

Future Research Directions and Unexplored Avenues

The structure of 4-Chloro-2,6-diethylpyrimidine, featuring a reactive chloro group at an electron-deficient position and alkyl substituents that can modulate solubility and steric interactions, presents a fertile ground for future chemical exploration.

The synthesis of substituted chloropyrimidines typically involves the condensation of a 1,3-dicarbonyl compound with a nitrogen-containing precursor, followed by chlorination. For this compound, a plausible route starts from diethyl pentan-3-one-1,5-dicarboxylate and urea (or a related synthon) to form the corresponding pyrimidin-4-ol, which is then chlorinated using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Future research should aim to refine this process with a focus on green chemistry principles. Key areas for investigation include:

Catalytic Chlorination: Developing catalytic methods to replace stoichiometric and often harsh chlorinating agents like POCl₃. This would reduce waste and improve the safety profile of the synthesis.

Flow Chemistry: Implementing continuous flow processes for the synthesis and chlorination steps. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety for exothermic reactions, and easier scalability.

The primary and most predictable reaction of this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms renders the C4 position highly electrophilic and susceptible to attack by a wide array of nucleophiles.

While reactions with common nucleophiles (amines, alkoxides, thiols) are expected, future work could explore more complex and value-added transformations:

Metal-Catalyzed Cross-Coupling: The chloro substituent serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. Investigating Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions would enable the introduction of diverse aryl, vinyl, alkynyl, and amino moieties, vastly expanding the chemical space accessible from this building block.

Direct C-H Functionalization: Exploring conditions for the direct functionalization of the C5 position. While the C4-chloro group is the most reactive site for substitution, modern synthetic methods could enable selective C-H activation at the C5 position, allowing for the introduction of new functional groups without pre-functionalization.

Deconstruction-Reconstruction Strategies: Applying novel skeletal editing techniques to the pyrimidine (B1678525) core could allow for ring-opening and subsequent reconstruction to form different heterocyclic systems, providing a powerful tool for generating molecular diversity.

Given the limited experimental data, computational chemistry offers a powerful predictive tool to guide future synthetic efforts. researchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), can provide profound insights into the compound's behavior.

Specific areas for computational investigation include:

Reaction Barrier Calculations: Modeling the SNAr reaction with a library of different nucleophiles to predict reaction rates and feasibility. This can help prioritize experimental work for the most promising derivatization reactions. wuxiapptec.com

Regioselectivity Analysis: For reactions like C-H activation, computational models can predict the most likely site of reaction and explain the underlying electronic and steric factors.

Electronic Structure Analysis: Calculating molecular orbitals and charge distributions to quantify the electrophilicity of the C4 position and understand how the 2,6-diethyl groups electronically influence the pyrimidine ring compared to other alkyl substituents.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to create a theoretical dataset that would aid in the characterization and identification of the compound and its future derivatives in experimental settings.

Pyrimidine derivatives have been investigated for their applications in materials science, particularly as components of luminescent materials, organic light-emitting diodes (OLEDs), and other optoelectronic devices. researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent building block for materials requiring specific electronic properties.

Future research could explore:

Conjugated Polymers: Incorporating the 2,6-diethylpyrimidine-4-yl moiety into the backbone of conjugated polymers via cross-coupling reactions. The electronic properties of the resulting polymers could be tuned for applications in organic electronics.

Fluorescent Dyes and Sensors: Synthesizing derivatives where the pyrimidine core is conjugated with known fluorophores. The nitrogen atoms in the pyrimidine ring could act as binding sites for metal ions or protons, potentially leading to applications as fluorescent chemosensors.

Liquid Crystals: The rigid pyrimidine core, functionalized with appropriate long-chain alkyl or alkoxy groups, could be investigated for liquid crystalline properties.

As a functionalized heterocycle, this compound is a classic example of a versatile chemical building block. nbinno.comnbinno.com Its utility can be harnessed to create libraries of more complex molecules for screening in various fields.

Promising avenues include:

Medicinal Chemistry: The pyrimidine core is a privileged scaffold in drug discovery, found in numerous FDA-approved drugs. tandfonline.comgsconlinepress.com this compound could serve as a starting material for the synthesis of compound libraries targeting enzyme families such as kinases, where pyrimidine-based inhibitors are common. gsconlinepress.com

Agrochemicals: Many herbicides and fungicides contain a pyrimidine core. The title compound could be used to generate novel derivatives for screening against agricultural pests and pathogens.

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and defined vector for chemical elaboration (the C-Cl bond), fragments derived from this compound could be valuable in FBDD campaigns to identify starting points for new drug development programs.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

Note: The following data is computationally predicted and awaits experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁ClN₂ |

| Molecular Weight | 170.64 g/mol |

| XLogP3 | 2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

Table 2: Structural Comparison with an Analog

| Compound | Structure | Molecular Formula |

| This compound | (Structure of title compound) | C₈H₁₁ClN₂ |

| 4-Chloro-2,6-dimethylpyrimidine (B189592) | (Structure of dimethyl analog) | C₆H₇ClN₂ |

Q & A

Q. What are the established synthetic routes for 4-Chloro-2,6-diethylpyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, substituting chlorine in pyrimidine precursors with ethyl groups under controlled conditions (e.g., using NaH or EtONa as base catalysts in anhydrous solvents like THF) . Optimization includes:

- Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Catalyst Loading : Adjusting molar ratios of catalysts (e.g., 1.2–1.5 equivalents) to improve yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol ensures purity .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (CDCl₃) shows characteristic peaks for ethyl groups (δ 1.2–1.4 ppm, triplet for CH₃; δ 2.6–2.8 ppm, quartet for CH₂) and pyrimidine protons (δ 8.1–8.3 ppm). C NMR confirms chlorine substitution at C4 (δ 120–125 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks at m/z 189.07 (C₈H₁₁ClN₂) .

- IR : C-Cl stretching vibrations appear near 750–800 cm⁻¹ .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

- Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for synthesizing this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate conditions from conflicting studies (e.g., solvent purity, catalyst batch).

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., dechlorinated derivatives) that may reduce yields .

- Control Experiments : Test the impact of trace moisture or oxygen on reaction efficiency .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the electron density at C4 using Gaussian or ORCA software to assess susceptibility to nucleophilic attack. Chlorine’s electronegativity creates a partial positive charge, favoring substitution .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Q. How can advanced chromatographic techniques improve purification of this compound from complex mixtures?

- Methodological Answer :

- HPLC Method Development : Use C18 columns with isocratic elution (acetonitrile/water, 70:30) to separate byproducts. Adjust pH to 3–4 with TFA for sharper peaks .

- Preparative TLC : Optimize mobile phase (e.g., dichloromethane/methanol 95:5) for high-purity recovery .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。